

Molecular structure of (2R,4R)-4-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2R,4R)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B3429487

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**

Introduction

(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal and synthetic chemistry.^[1] Its rigid, substituted piperidine scaffold serves as a valuable building block, or synthon, for constructing more complex molecules with specific three-dimensional architectures. The precise stereochemical configuration—(2R,4R)—is critical for its function, particularly as the key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor used clinically for anticoagulant therapy.^[1]

This guide provides a comprehensive technical overview of the molecular structure of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**. We will delve into its stereospecific synthesis, explore the analytical techniques used for its structural elucidation, and discuss the conformational dynamics that define its three-dimensional shape. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this important molecule.

Stereoselective Synthesis: A Pathway to Chiral Purity

The synthesis of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** requires precise control over two stereocenters. Several strategies have been developed, often culminating in a chiral resolution step to isolate the desired diastereomer. One common and scalable approach begins with the readily available starting material, 4-methyl-2-picolinic acid.[1]

The underlying logic of this synthetic pathway is to first establish the piperidine ring and then separate the mixture of stereoisomers. The hydrogenation step reduces the aromatic pyridine ring to a saturated piperidine ring, creating the two chiral centers (C2 and C4) simultaneously. This typically results in a mixture of cis and trans diastereomers. The subsequent esterification is a crucial preparatory step for chiral resolution, as the ester derivative often forms clearer, more easily separable diastereomeric salts with a resolving agent. The choice of a chiral acid, such as D-mandelic acid, is based on its ability to form a stable, crystalline salt with only one of the enantiomers of the trans-ester, allowing for its selective isolation.[1]

Experimental Protocol: Synthesis via Hydrogenation and Chiral Resolution

The following protocol outlines a representative synthesis adapted from established methodologies.[1]

Step 1: Hydrogenation of 4-methyl-2-picolinic acid

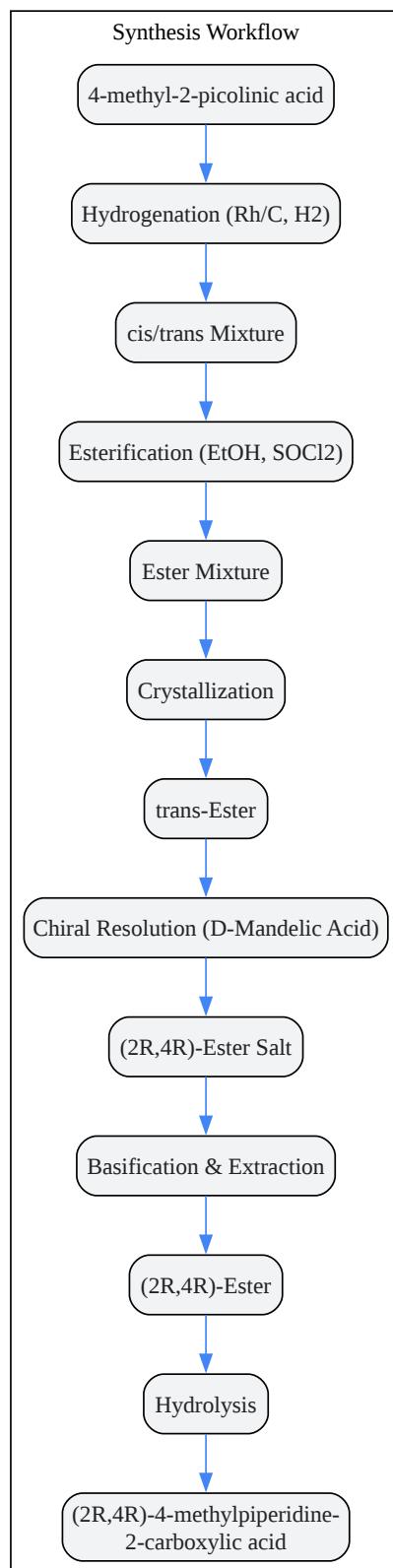
- A pressure reactor is charged with 4-methyl-2-picolinic acid and a suitable solvent, such as methanol.
- A hydrogenation catalyst (e.g., 5% Rhodium on carbon) is added.
- The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas (typically to around 5 MPa).
- The mixture is heated (e.g., to 100°C) and agitated for several hours until hydrogen uptake ceases.
- After cooling and venting, the catalyst is removed by filtration. The filtrate, containing a mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid, is concentrated under reduced pressure.

Step 2: Esterification

- The crude product from Step 1 is dissolved in a suitable alcohol, such as absolute ethanol.
- The solution is cooled in an ice bath, and thionyl chloride is added dropwise. This in-situ generation of HCl catalyzes the esterification.
- The reaction mixture is heated to reflux for 5-6 hours.[\[2\]](#)
- The solvent is evaporated under reduced pressure to yield the crude ethyl ester hydrochloride as a mixture of diastereomers.

Step 3: Isolation of the trans Diastereomer

- The crude ester hydrochloride mixture is dissolved in a mixed solvent system (e.g., methyl tertiary butyl ether and ethanol).
- The solution is stirred, allowing the less soluble cis isomer to precipitate.[\[2\]](#)
- The precipitate is removed by filtration, and the mother liquor, now enriched with the trans isomer, is collected and concentrated.


Step 4: Chiral Resolution

- The enriched trans-4-methylpiperidine-2-carboxylic acid ethyl ester is dissolved in a solvent such as acetone or methanol.[\[1\]](#)[\[2\]](#)
- A chiral resolving agent, such as D-mandelic acid or L-tartaric acid, is added.[\[1\]](#)[\[2\]](#) The molar ratio is typically 1:1.
- The solution is stirred, often with gentle warming, to facilitate the formation of a diastereomeric salt.
- Upon cooling, the salt of the desired (2R,4R) enantiomer selectively crystallizes. The solid is collected by filtration.
- The salt is then treated with a base (e.g., potassium carbonate solution) to liberate the free ester, which is extracted with an organic solvent (e.g., dichloromethane).[\[2\]](#)

- The organic extracts are dried and concentrated to yield the enantiomerically pure (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

Step 5: Hydrolysis

- The purified ester is hydrolyzed using aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final product, **(2R,4R)-4-methylpiperidine-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(2R,4R)-4-methylpiperidine-2-carboxylic acid**.

Structural Elucidation and Conformational Analysis

The definitive structure of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is established through a combination of spectroscopic methods and an understanding of stereochemical principles.

Core Molecular Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	[3] [4]
Molecular Weight	143.18 g/mol	[3] [4]
CAS Number	74892-81-2	[3] [4] [5]
IUPAC Name	(2R,4R)-4-methylpiperidine-2-carboxylic acid	[3]
Canonical SMILES	C[C@H]1CCN--INVALID-LINK--C(=O)O	[3]

Spectroscopic Characterization (Predicted)

While a complete, published spectral assignment is not readily available, the expected spectroscopic data can be reliably predicted based on the known structure and data from analogous compounds.

Technique	Expected Observations
¹ H NMR	δ (ppm): ~3.5-3.8 (dd, H2), ~3.0-3.3 (m, H6eq), ~2.5-2.8 (m, H6ax), ~1.0-2.0 (m, ring protons H3, H4, H5), ~0.9 (d, CH ₃). The coupling constants would be critical for confirming the trans configuration, with large axial-axial couplings expected for H2, H3ax, etc.
¹³ C NMR	δ (ppm): ~175-180 (C=O), ~55-60 (C2), ~45-50 (C6), ~25-35 (C3, C4, C5), ~20-25 (CH ₃).
IR (cm ⁻¹)	~2500-3300 (broad, O-H of carboxylic acid), ~3300-3400 (N-H stretch), ~2900-3000 (C-H sp ³ stretches), ~1700-1725 (C=O stretch).
Mass Spec (EI)	M ⁺ : m/z 143. Fragments: Loss of COOH (m/z 98), loss of C ₂ H ₄ from McLafferty rearrangement.

Note: Predicted shifts are based on general values for piperidine derivatives and may vary with solvent and pH.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Conformational Analysis: The Dominant Chair

The six-membered piperidine ring is not planar; it adopts a low-energy chair conformation to minimize angular and torsional strain. For **(2R,4R)-4-methylpiperidine-2-carboxylic acid**, the key to its structure lies in the spatial arrangement of the methyl and carboxyl substituents.

- Chair Conformation: The molecule exists predominantly in a chair conformation.
- Equatorial Preference: To avoid destabilizing 1,3-diaxial steric interactions, bulky substituents strongly prefer to occupy the more spacious equatorial positions.
- (2R,4R) Stereochemistry: The specified (2R,4R) stereochemistry dictates a trans relationship between the C2-carboxyl group and the C4-methyl group. This configuration is exceptionally stable because it allows both substituents to reside in equatorial positions simultaneously in

one of the chair conformations. The alternative chair form, which would place both groups in axial positions, is significantly higher in energy and thus negligibly populated at equilibrium.

This strong conformational preference results in a well-defined, rigid three-dimensional structure that is essential for its role as a chiral building block in targeted drug synthesis.[9][10]

[Click to download full resolution via product page](#)

Caption: Chair conformations of **(2R,4R)-4-methylpiperidine-2-carboxylic acid**.

Application in Drug Development: The Argatroban Intermediate

The primary and most critical application of **(2R,4R)-4-methylpiperidine-2-carboxylic acid** is as a key chiral intermediate in the total synthesis of Argatroban.[1][2] Argatroban is a synthetic direct thrombin inhibitor, a class of anticoagulant drugs that work by directly blocking the active site of thrombin, a key enzyme in the blood coagulation cascade.

The specific (2R,4R) stereochemistry of the piperidine core is paramount for the biological activity of Argatroban. It correctly orients the rest of the molecule to fit precisely into the active site of the thrombin enzyme, ensuring high potency and selectivity. The use of this pre-formed, stereochemically pure building block simplifies the overall synthesis and guarantees the stereochemical integrity of the final active pharmaceutical ingredient (API). Beyond Argatroban, the substituted piperidine motif is a common feature in many biologically active compounds, suggesting potential applications for this molecule in the development of other novel therapeutics.[11][12][13]

Conclusion

(2R,4R)-4-methylpiperidine-2-carboxylic acid is more than a simple chemical intermediate; it is a carefully designed molecular component whose structural and stereochemical features are precisely controlled. Its synthesis, centered on effective chiral resolution, provides access to an enantiomerically pure building block. Spectroscopic analysis confirms its covalent structure, while fundamental principles of conformational analysis reveal a highly stable diequatorial chair conformation. This conformational rigidity and defined stereochemistry are directly translated into the pharmacological efficacy of drugs like Argatroban, making a thorough understanding of this molecule's structure essential for professionals in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 3. (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (2R,4R)-4-Methylpiperidine-2-carboxylic acid | 74892-81-2 [chemicalbook.com]
- 6. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate

(2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 12. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]
- 13. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure of (2R,4R)-4-methylpiperidine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429487#molecular-structure-of-2r-4r-4-methylpiperidine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com